molecular formula C20H41N B11971574 1H-Azepine, hexahydro-1-tetradecyl- CAS No. 89632-36-0

1H-Azepine, hexahydro-1-tetradecyl-

Cat. No.: B11971574
CAS No.: 89632-36-0
M. Wt: 295.5 g/mol
InChI Key: BQXPHNBRYRKYPE-UHFFFAOYSA-N
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Description

1H-Azepine, hexahydro-1-tetradecyl- is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Azepine, hexahydro-1-tetradecyl- typically involves the cyclization of appropriate precursors. One common method is the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . This reaction is often carried out under mild conditions, using catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of azepine derivatives, including 1H-Azepine, hexahydro-1-tetradecyl-, often employs one-pot synthesis techniques. These methods involve the recyclization of small or medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions . These approaches are favored for their efficiency and ability to produce high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Azepine, hexahydro-1-tetradecyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the azepine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of azepine oxides, while reduction can yield fully saturated azepine derivatives.

Scientific Research Applications

1H-Azepine, hexahydro-1-tetradecyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Azepine, hexahydro-1-tetradecyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Azepine, hexahydro-1-tetradecyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Azepine, hexahydro-1-tetradecyl- lies in its specific chemical structure and the resulting properties, which make it valuable for various applications in research and industry.

Properties

CAS No.

89632-36-0

Molecular Formula

C20H41N

Molecular Weight

295.5 g/mol

IUPAC Name

1-tetradecylazepane

InChI

InChI=1S/C20H41N/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21-19-16-13-14-17-20-21/h2-20H2,1H3

InChI Key

BQXPHNBRYRKYPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1CCCCCC1

Origin of Product

United States

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